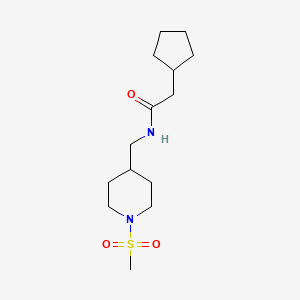

2-cyclopentyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

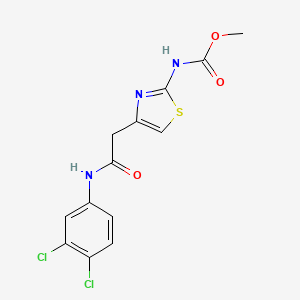

The compound 2-cyclopentyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide is a derivative of piperidine, which is a common structural motif in medicinal chemistry due to its biological relevance. The piperidine moiety is often modified to enhance biological activity or to impart specific physicochemical properties to the molecule. Research has been conducted on various piperidine derivatives, including those with sulfonyl groups, which are of interest due to their potential biological activities .

Synthesis Analysis

The synthesis of piperidine derivatives typically involves the formation of the piperidine ring followed by functionalization at various positions. For instance, the thermal 6-endo cyclization of N-sulfonyl-2,4-dienamide compounds can produce 4,6-disubstituted 2-piperidinones, which is a reaction influenced by substituent effects . Additionally, enantioselective [4 + 2] cycloaddition reactions have been used to create sulfamate-fused 2,6-disubstituted piperidin-4-ones with high diastereo- and enantioselectivity . Another approach involves the Pd-catalyzed synthesis of stereodefined N,O-acetals from homopropargylic amines, which can be further transformed into 2,6-substituted piperidines .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by the presence of a six-membered ring containing one nitrogen atom. Substituents on the piperidine ring, such as the methylsulfonyl group, can significantly influence the molecule's three-dimensional shape and electronic distribution, which in turn affects its reactivity and interaction with biological targets. The stereochemistry of the substituents is also crucial, as it can determine the selectivity and potency of the compound in biological systems .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including cyclization, cycloaddition, and substitution reactions. The cyclization of N-sulfonyl-2,4-dienamide compounds to produce piperidinones is an example of a reaction that can be influenced by the nature of the substituents . Cycloaddition reactions, such as the [4 + 2] cycloaddition, are used to construct complex piperidine structures with high stereocontrol . Substitution reactions are also common, where different electrophiles can be introduced to the nitrogen atom of the piperidine ring to yield a variety of N-substituted acetamide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives like this compound are influenced by their molecular structure. The presence of sulfonyl and acetamide groups can affect the compound's solubility, boiling point, melting point, and stability. These properties are important for the compound's application in biological systems and its overall pharmacokinetic profile. The electronic properties, such as the dipole moment and electronic distribution, are also critical for the compound's reactivity and its interaction with biological targets .

Scientific Research Applications

Synthesis of Biologically Active Derivatives

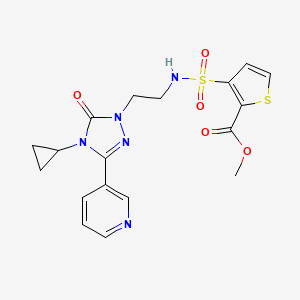

A series of N-substituted derivatives incorporating piperidine and sulfonamide moieties has been synthesized, with an emphasis on exploring their biological activities. These derivatives include various heterocyclic cores such as azinane and 1,3,4-oxadiazole, aiming to evaluate their antibacterial potentials. The synthesis processes involve multiple steps, including the conversion of ethyl piperidin-4-carboxylate to various intermediate products, followed by the generation of target molecules through reactions with N-aryl-2-bromoacetamides in aprotic polar solvents. The structural confirmation of these derivatives is achieved through spectroscopic techniques, and their biological evaluation focuses on antibacterial activity against several bacterial strains, showcasing moderate inhibitory effects with particular efficacy against Gram-negative bacteria (Iqbal et al., 2017).

Antimicrobial and Antitumor Activities

Research on acetamide derivatives also extends to investigating their antimicrobial and antitumor potential. For example, compounds incorporating the sulfamoyl moiety and related structures have been synthesized and evaluated for their activity against various microbial strains and cancer cell lines. These studies aim to identify new therapeutic agents with potent efficacy and selectivity, contributing valuable insights into the development of novel drugs with applications in treating infectious diseases and cancer. The methodology typically involves synthesizing a range of compounds, characterizing them through spectroscopic methods, and assessing their biological activities through in vitro assays (Mokhtari & Pourabdollah, 2013).

Enzyme Inhibitory Activities

Another significant area of research involving 2-cyclopentyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide derivatives is the exploration of their enzyme inhibitory activities. These studies are critical for understanding the mechanisms through which these compounds exert their biological effects and for identifying potential therapeutic applications. The compounds are evaluated against a variety of enzymes, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and others, to determine their inhibitory potency and selectivity. This research contributes to the drug discovery process by identifying compounds with promising inhibitory activities that could be further optimized for therapeutic use (Khalid et al., 2012).

properties

IUPAC Name |

2-cyclopentyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O3S/c1-20(18,19)16-8-6-13(7-9-16)11-15-14(17)10-12-4-2-3-5-12/h12-13H,2-11H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VACIFHBEFOSKFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)CNC(=O)CC2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-methoxyethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2531252.png)

![(2E)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2531253.png)

![2,5-dichloro-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2531255.png)

![6-Methylthiazolo[4,5-b]pyridin-2-amine](/img/structure/B2531257.png)

![Ethyl 4-[[4-(4-ethoxycarbonylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]benzoate](/img/structure/B2531261.png)

![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide hydrochloride](/img/structure/B2531270.png)

![2-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)isoindoline-1,3-dione](/img/structure/B2531272.png)